1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine-2,4(1H,3H)-dione core, a piperidine ring, and a thiophene-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: The thiophene-2-carboxylic acid is reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Piperidine Substitution: The oxadiazole derivative is then reacted with 1-bromo-3-chloropropane to introduce the piperidine ring.
Pyrimidine-2,4(1H,3H)-dione Core Formation: The final step involves the reaction of the piperidine-substituted oxadiazole with barbituric acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to the corresponding hydrazine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Piperidine-substituted derivatives.
Scientific Research Applications
1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance binding affinity, while the pyrimidine-2,4(1H,3H)-dione core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-oxo-3-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- 1-(3-oxo-3-(3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3-oxo-3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the thiophene ring, which can impart specific electronic properties and enhance binding interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
1-[3-oxo-3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c24-14-5-8-22(18(26)19-14)9-6-15(25)23-7-1-3-12(11-23)16-20-21-17(27-16)13-4-2-10-28-13/h2,4-5,8,10,12H,1,3,6-7,9,11H2,(H,19,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYIHKXFAMHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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